molecular formula C30H52O3 B1152164 环阿屯烷-3β,24,25-三醇 CAS No. 57576-29-1

环阿屯烷-3β,24,25-三醇

货号: B1152164
CAS 编号: 57576-29-1
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cycloartane-3β,24,25-triol is a triterpenoid compound that belongs to the cycloartane-type triterpenoids. It is characterized by its unique structure, which includes three hydroxyl groups at positions 3β, 24, and 25. This compound is naturally found in various plants, including Chrysanthemum morifolium and Tillandsia recurvata. Cycloartane-3β,24,25-triol has garnered significant attention due to its potential therapeutic properties, particularly its anti-cancer and anti-tuberculosis activities .

科学研究应用

Inhibition Studies

The compound's inhibitory effects have been quantified using various assays:

  • Cell Proliferation Assays : Cycloartane-3β,24,25-triol reduced the viability of prostate cancer cell lines PC-3 and DU145 with IC50 values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM respectively . These results indicate that Cycloartane-3β,24,25-triol is more effective than other known inhibitors for these cell lines.

Table 1: Inhibitory Effects on Prostate Cancer Cell Lines

Cell LineIC50 Value (μM)Kd50 (μM)
PC-32.226 ± 0.280.26
DU1451.67 ± 0.18

Case Studies and Research Findings

Several studies have explored the anticancer potential of Cycloartane-3β,24,25-triol:

  • Study on Prostate Cancer : A study published in Cancer Cell International demonstrated that Cycloartane-3β,24,25-triol effectively inhibits MRCKα kinase and reduces the viability of prostate cancer cells . The findings suggest that this compound could be developed as a therapeutic agent against prostate cancer.
  • Comparative Analysis : In comparative studies with other cycloartanes, Cycloartane-3β,24,25-triol exhibited superior inhibitory activity against MRCKα compared to other compounds tested . This highlights its potential as a lead compound for further drug development.
  • Plant-Derived Antitumor Drugs : Research has indicated that cycloartane triterpenoids like Cycloartane-3β,24,25-triol show cytotoxic effects on human prostate cancer cells . The structural characteristics of these compounds contribute to their biological activity.

Future Directions in Research

Given the promising results from in vitro studies, further research is warranted to explore:

  • In Vivo Studies : Evaluating the efficacy and safety of Cycloartane-3β,24,25-triol in animal models to assess its therapeutic potential.
  • Mechanistic Studies : Understanding the detailed molecular mechanisms by which Cycloartane-3β,24,25-triol inhibits MRCKα and affects downstream signaling pathways involved in cancer progression.
  • Formulation Development : Investigating suitable drug delivery systems that can enhance the bioavailability and therapeutic efficacy of Cycloartane-3β,24,25-triol.

作用机制

Target of Action

Cycloartane-3β,24,25-triol primarily targets the MRCKα (Myotonic dystrophy kinase-related Cdc42–binding kinase) . This kinase is known to contribute to the process of tumor progression and metastasis through the control of the cytoskeleton, which regulates tumor cell motility and invasion . In prostate cancer, the MRCKα kinase indirectly contributes to tumor progression by activating other kinases including the Lim kinase 1 (LIMK 1), which is over-expressed in prostate cancer and known to contribute to tumor cell invasion and migration leading to metastasis to other organs .

Mode of Action

Cycloartane-3β,24,25-triol inhibits the MRCKα kinase . It demonstrated strong selectivity towards the MRCKα kinase with a Kd of 0.26μM . This inhibition of MRCKα kinase is a potential solution to restoring the tight regulation of normal cellular growth, the loss of which leads to cancer cell formation .

Biochemical Pathways

The biochemical pathways affected by Cycloartane-3β,24,25-triol are those involving the MRCKα kinase and its downstream effects. By inhibiting MRCKα kinase, Cycloartane-3β,24,25-triol disrupts the control of the cytoskeleton, which in turn affects tumor cell motility and invasion . This can lead to a reduction in tumor progression and metastasis .

Result of Action

Cycloartane-3β,24,25-triol has demonstrated promising anti-prostate cancer activity in vitro . It reduced the viability of DU145 and PC-3 prostate cancer cell lines with IC50 values of 1.56±0.18μM and 2.04±0.28μM respectively . This suggests that the compound could be a good candidate for further studies to determine its in vivo efficacy against prostate cancer .

生化分析

Biochemical Properties

Cycloartane-3β,24,25-triol plays a crucial role in biochemical reactions, particularly in the inhibition of specific kinases. One of the key interactions of Cycloartane-3β,24,25-triol is with the Myotonic dystrophy kinase-related Cdc42-binding kinase alpha (MRCKα). This compound has shown strong selectivity towards MRCKα kinase, with a dissociation constant (Kd) of 0.26 μM from a panel of 451 kinases investigated . The inhibition of MRCKα kinase by Cycloartane-3β,24,25-triol is significant as it helps restore the tight regulation of normal cellular growth, which is often lost in cancer cells .

Cellular Effects

Cycloartane-3β,24,25-triol has been observed to exert various effects on different cell types and cellular processes. In prostate cancer cell lines such as PC-3 and DU145, Cycloartane-3β,24,25-triol reduced cell viability with IC50 values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively . This compound influences cell function by inhibiting MRCKα kinase, which plays a role in regulating the actin cytoskeleton, thereby affecting cell motility and division . Additionally, Cycloartane-3β,24,25-triol has been shown to impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of Cycloartane-3β,24,25-triol involves its interaction with MRCKα kinase. By binding to the ATP sites of MRCKα, Cycloartane-3β,24,25-triol inhibits the kinase’s activity, leading to a reduction in cell proliferation and motility . This inhibition disrupts the signaling pathways that regulate the actin cytoskeleton, ultimately affecting tumor cell invasion and migration . Furthermore, Cycloartane-3β,24,25-triol’s ability to selectively inhibit MRCKα kinase makes it a promising candidate for targeted cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cycloartane-3β,24,25-triol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Cycloartane-3β,24,25-triol has demonstrated stability in vitro, maintaining its inhibitory effects on MRCKα kinase over extended periods . Long-term studies have shown that Cycloartane-3β,24,25-triol continues to reduce the viability of prostate cancer cell lines, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of Cycloartane-3β,24,25-triol vary with different dosages in animal models. Studies have shown that at lower doses, Cycloartane-3β,24,25-triol effectively inhibits tumor growth without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing side effects.

Metabolic Pathways

Cycloartane-3β,24,25-triol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of MRCKα kinase affects the downstream signaling pathways, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic processes in cancer cells, contributing to its anti-cancer properties .

Transport and Distribution

Within cells and tissues, Cycloartane-3β,24,25-triol is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding the transport mechanisms of Cycloartane-3β,24,25-triol is essential for optimizing its therapeutic delivery and efficacy .

Subcellular Localization

Cycloartane-3β,24,25-triol’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with MRCKα kinase and other biomolecules, ensuring its effective inhibition of cancer cell proliferation and motility .

准备方法

Synthetic Routes and Reaction Conditions: Cycloartane-3β,24,25-triol can be synthesized through several methods. One common approach involves the extraction of the compound from natural sources such as Chrysanthemum morifolium. The extraction process typically involves the use of solvents like chloroform to obtain the crude extract, followed by purification steps such as column chromatography to isolate the pure compound .

Industrial Production Methods: Industrial production of Cycloartane-3β,24,25-triol is less common due to the complexity of its structure and the challenges associated with its synthesis. advancements in biotechnological methods and the use of plant cell cultures may offer potential avenues for large-scale production in the future .

化学反应分析

Types of Reactions: Cycloartane-3β,24,25-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups at positions 3β, 24, and 25 can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts like palladium or copper.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted cycloartane derivatives.

相似化合物的比较

Cycloartane-3β,24,25-triol can be compared with other cycloartane-type triterpenoids, such as:

生物活性

Cycloartane-3β,24,25-triol is a triterpenoid compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of the biological activity of Cycloartane-3β,24,25-triol, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

Cycloartane-3β,24,25-triol is characterized by its unique cycloartane skeleton and three hydroxyl groups located at the 3, 24, and 25 positions. Its molecular formula is C30H52O3C_{30}H_{52}O_3, and it has a CAS number of 57576-29-1. The compound is typically found in powder form and has been isolated from various plant sources, including Euphorbia neriifolia and Euphorbia denticulata .

Target Kinase : Cycloartane-3β,24,25-triol primarily targets the Myotonic dystrophy kinase-related Cdc42-binding kinase alpha (MRCKα).

Mode of Action : The compound inhibits MRCKα kinase by binding to its ATP-binding sites. This inhibition disrupts the regulation of the actin cytoskeleton and cellular motility, which are critical processes in cancer cell proliferation and metastasis .

Biochemical Pathways : By inhibiting MRCKα kinase, Cycloartane-3β,24,25-triol affects various downstream signaling pathways associated with cancer progression. This interaction is crucial for its anti-cancer activity .

Cytotoxic Effects

Numerous studies have evaluated the cytotoxicity of Cycloartane-3β,24,25-triol against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (μM) Reference
PC-3 (Prostate Cancer)2.226 ± 0.28
DU145 (Prostate Cancer)1.67 ± 0.18
HCT116 (Colon Carcinoma)Not specified
MCF-7 (Breast Cancer)Not specified

The compound demonstrated significant cytotoxic effects on prostate cancer cell lines with IC50 values indicating potent anti-cancer activity. For instance, it exhibited an IC50 value of approximately 2.226 μM against PC-3 cells and 1.67 μM against DU145 cells .

Case Studies and Research Findings

  • Prostate Cancer Study : A study investigated the anti-cancer activity of Cycloartane-3β,24,25-triol on prostate cancer cells. The results showed strong selectivity towards MRCKα kinase with a dissociation constant (Kd) of 0.26 μM from a panel of 451 kinases tested. This selectivity underscores its potential as a targeted therapeutic agent in cancer treatment .
  • Comparative Analysis : In comparison to other triterpenoids isolated from Euphorbia species, Cycloartane-3β,24,25-triol exhibited superior cytotoxicity against prostate cancer cell lines when evaluated alongside compounds like cycloartenol and taraxerone .

Potential Applications

Given its biological activity, Cycloartane-3β,24,25-triol holds promise for various therapeutic applications:

  • Cancer Treatment : Its ability to inhibit MRCKα suggests potential use as an anti-cancer agent specifically targeting prostate cancer.
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may also exhibit anti-inflammatory effects .
  • Antimicrobial Activity : The compound has shown antimicrobial properties in certain studies, further expanding its potential applications in medicine .

属性

CAS 编号

57576-29-1

分子式

C30H52O3

外观

Powder

产品来源

United States
Customer
Q & A

Q1: What is the biological activity of Cycloartane-3β,24,25-triol?

A1: Cycloartane-3β,24,25-triol has demonstrated death-receptor 5 expression enhancing activity. [] This suggests potential applications in cancer research, specifically targeting pathways related to apoptosis.

Q2: What are the sources of Cycloartane-3β,24,25-triol?

A2: This compound has been isolated from the leaves of Euphorbia neriifolia [] and from the aerial parts of Euphorbia denticulata Lam. [] This highlights the potential of natural product research in discovering bioactive molecules.

Q3: What is the cytotoxic activity of Cycloartane-3β,24,25-triol?

A3: Cycloartane-3β,24,25-triol exhibited cytotoxic effects against the DU-145 human prostate cancer cell line with an IC50 value of 18.3 ± 1.4 µM. [] This finding suggests its potential as a lead compound for developing anticancer agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。